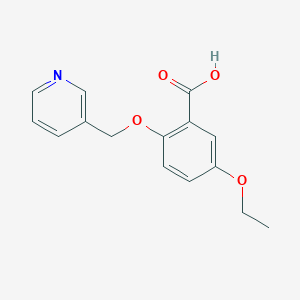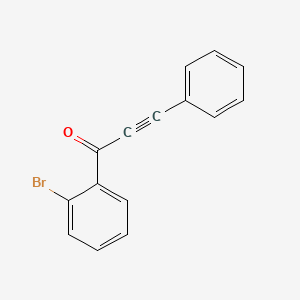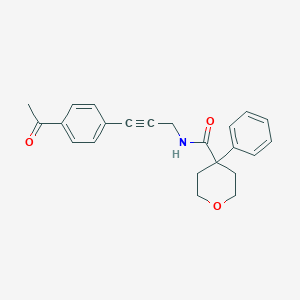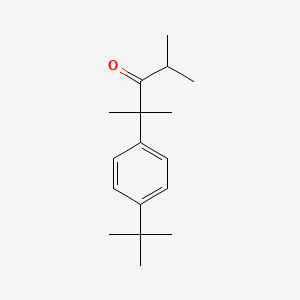![molecular formula C15H21NO4 B14131406 N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide CAS No. 88788-13-0](/img/structure/B14131406.png)
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide is a chemical compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a cycloheptyl ring substituted with two hydroxyl groups and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 2,3-dihydroxycycloheptane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the cycloheptyl ring, followed by acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the cycloheptyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of cycloheptanone derivatives or carboxylic acids.
Reduction: Formation of cycloheptanol derivatives or amines.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyl groups on the cycloheptyl ring and the acetamide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,3-Dihydroxycyclohexyl)oxy]phenyl}acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
N-{4-[(2,3-Dihydroxycyclooctyl)oxy]phenyl}acetamide: Similar structure but with a cyclooctyl ring.
Uniqueness
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide is unique due to its specific ring size and substitution pattern, which can influence its reactivity and biological activity. The presence of the cycloheptyl ring provides distinct steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs, potentially leading to different interactions and effects.
Properties
CAS No. |
88788-13-0 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroxycycloheptyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-11-6-8-12(9-7-11)20-14-5-3-2-4-13(18)15(14)19/h6-9,13-15,18-19H,2-5H2,1H3,(H,16,17) |
InChI Key |
JFFRZRAIDYMCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC(C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)

![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)



![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)



